molecular formula C14H20N4O3S B2902440 N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide CAS No. 299923-38-9

N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide

Cat. No. B2902440
CAS RN: 299923-38-9
M. Wt: 324.4
InChI Key: GGBGKPSCTBHJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide, otherwise known as TB-HPP, is a synthetic molecule with potential applications in the fields of chemistry, biochemistry, and biotechnology. TB-HPP has been studied for its properties as a reagent, an enzyme inhibitor, and a potential therapeutic agent.

Scientific Research Applications

TB-HPP has been studied for its potential applications in fields such as chemistry, biochemistry, and biotechnology. It has been used as a reagent for the synthesis of other compounds, as an enzyme inhibitor, and as a potential therapeutic agent. TB-HPP has also been used in the study of proteins, lipids, and carbohydrates, as well as in the modification of enzymes and other proteins.

Mechanism of Action

The mechanism of action of TB-HPP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases, and is thought to interact with protein substrates, thus interfering with their activity. Additionally, TB-HPP has been studied for its potential to bind to certain cellular receptors, which could lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-HPP have not yet been fully elucidated. However, it is believed to be an inhibitor of certain enzymes and proteins, and therefore may have an effect on cellular processes. Additionally, TB-HPP has been studied for its potential to bind to certain cellular receptors, which could lead to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using TB-HPP in laboratory experiments include its low cost, ease of synthesis, and potential for use as an enzyme inhibitor. Additionally, TB-HPP has been studied for its potential to bind to certain cellular receptors, which could lead to changes in cellular signaling pathways. The main limitation of using TB-HPP in laboratory experiments is the lack of understanding of its mechanism of action and its potential biochemical and physiological effects.

Future Directions

Future research directions for TB-HPP include further investigation into its mechanism of action and potential biochemical and physiological effects. Additionally, further research could be done on its potential applications as an enzyme inhibitor, as well as its potential to bind to certain cellular receptors and alter cellular signaling pathways. Additionally, further research into the synthesis of TB-HPP and its potential applications in biotechnology could be beneficial. Finally, further research into the potential therapeutic applications of TB-HPP could be beneficial.

Synthesis Methods

TB-HPP is synthesized via a three-step process. The first step involves the reaction of tert-butylhydrazine with 1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazine to form the intermediate TB-HPP. The second step involves the reaction of the intermediate with propionic anhydride, followed by the third step of hydrolysis. The final product is a white crystalline solid.

properties

IUPAC Name

3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-14(2,3)16-12(19)8-9-18(15)13-10-6-4-5-7-11(10)22(20,21)17-13/h4-7H,8-9,15H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBGKPSCTBHJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide

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